Methyl 3-ethoxybenzoate

Description

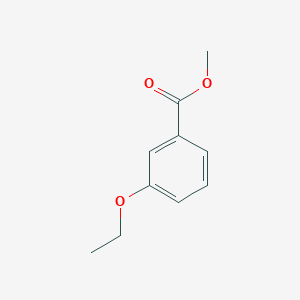

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(7-9)10(11)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLQNIVRGRISMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390853 | |

| Record name | methyl 3-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108593-47-1 | |

| Record name | methyl 3-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-ethoxybenzoate, a valuable building block in organic synthesis, particularly within the pharmaceutical and life sciences industries. This document details its chemical and physical properties, safety and handling guidelines, and established experimental protocols for its synthesis and analysis. Furthermore, it explores its potential applications in drug discovery and development, offering insights for researchers and scientists in the field.

Chemical and Physical Properties

This compound, identified by the CAS Number 108593-47-1 , is an aromatic ester with the molecular formula C₁₀H₁₂O₃.[1][2] It possesses a molecular weight of 180.20 g/mol .[1][2] This compound is a key intermediate for various chemical transformations, and a thorough understanding of its properties is crucial for its effective application.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 108593-47-1 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Boiling Point | 100 °C at 2 mmHg | [3] |

| Density | 1.073 g/cm³ | [3] |

| Flash Point | 100 °C at 2 mmHg | [3] |

| Refractive Index | 1.5200 | [3] |

| LogP | 1.87190 | [3] |

| Storage Temperature | Room temperature | [3] |

Safety and Handling

Table 2: GHS Hazard Information for the Structurally Similar Methyl Benzoate

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Flammable liquids (Category 4) | H227: Combustible liquid |

| Reproductive toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child |

| Short-term (acute) aquatic hazard (Category 3) | H402: Harmful to aquatic life |

Source:[5]

Experimental Protocols

Synthesis of this compound

Two primary synthetic routes for this compound are the Fischer esterification of 3-ethoxybenzoic acid and the Williamson ether synthesis from methyl 3-hydroxybenzoate.

3.1.1. Fischer Esterification

This method involves the acid-catalyzed reaction of 3-ethoxybenzoic acid with methanol.

-

Materials: 3-ethoxybenzoic acid, methanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, saturated sodium chloride solution, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 3-ethoxybenzoic acid in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation.

-

3.1.2. Williamson Ether Synthesis

This synthesis involves the reaction of the sodium salt of methyl 3-hydroxybenzoate with an ethylating agent like ethyl bromide or diethyl sulfate.

-

Materials: Methyl 3-hydroxybenzoate, sodium hydride (or another suitable base), anhydrous dimethylformamide (DMF), ethyl bromide (or diethyl sulfate), diethyl ether, water.

-

Procedure:

-

Dissolve methyl 3-hydroxybenzoate in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Carefully add sodium hydride in portions at 0 °C to form the sodium phenoxide.

-

Add the ethylating agent (e.g., ethyl bromide) and allow the reaction to stir at room temperature or with gentle heating until completion.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

-

References

physical and chemical properties of Methyl 3-ethoxybenzoate

An In-depth Technical Guide to the Core Physical and Chemical Properties of Methyl 3-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic ester that serves as a valuable intermediate in organic synthesis. Its structural features, comprising a benzene ring substituted with an ethoxy and a methyl ester group, make it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. This document provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis and analysis.

Chemical Identity and Physical Properties

This compound is a colorless liquid with the molecular formula C₁₀H₁₂O₃.[1] Its fundamental identifiers and physical characteristics are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 108593-47-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| Boiling Point | 100 °C at 2 mmHg | |

| Density | 1.1 g/cm³ | [2] |

| Appearance | Not Specified | |

| Solubility | Poorly soluble in water, miscible with organic solvents. |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Aromatic Protons (4H): Expected in the range of δ 7.0-7.8 ppm as multiplets. The protons ortho to the ester group will be the most downfield.

-

-OCH₂CH₃ (2H, quartet): Expected around δ 4.1 ppm.

-

-COOCH₃ (3H, singlet): Expected around δ 3.9 ppm.

-

-OCH₂CH₃ (3H, triplet): Expected around δ 1.4 ppm.

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (-C=O): Expected around δ 166 ppm.

-

Aromatic Carbons (6C): Expected in the range of δ 115-160 ppm. The carbon attached to the ethoxy group will be the most upfield (shielded), and the carbon attached to the ester group will be downfield.

-

-OCH₂CH₃: Expected around δ 63 ppm.

-

-COOCH₃: Expected around δ 52 ppm.

-

-OCH₂CH₃: Expected around δ 15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. Based on the spectrum of the closely related methyl benzoate, the following peaks are expected:[4][5]

-

C=O Stretch (Ester): A strong, sharp peak around 1720-1730 cm⁻¹.[4]

-

C-O Stretch (Ester and Ether): Strong bands in the region of 1000-1300 cm⁻¹.[4]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 180. Key fragmentation patterns for regioisomeric methyl ethoxybenzoates have been studied.[6][7] For the 3-substituted isomer, significant fragments would include:[7]

-

m/z 151: Loss of an ethyl radical (•CH₂CH₃).

-

m/z 149: Loss of a methoxy radical (•OCH₃).[7]

-

m/z 121: Loss of the carbomethoxy group (•COOCH₃), which is often the base peak.[7]

Chemical Properties and Reactivity

Synthesis

This compound can be synthesized via the Fischer esterification of 3-ethoxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Caption: Fischer Esterification of 3-Ethoxybenzoic Acid.

Reactivity

The reactivity of this compound is dictated by its aromatic ring and ester functional group.

-

Electrophilic Aromatic Substitution: The ethoxy group is an ortho-, para-director and an activating group, while the methyl ester group is a meta-director and a deactivating group.[8] The directing effects are competitive. Nitration, for example, would likely yield a mixture of products, with substitution occurring at positions ortho and para to the ethoxy group, and meta to the ester group.[9][10]

Caption: Directing Effects on the Aromatic Ring.

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-ethoxybenzoic acid and methanol.

Applications in Drug Development

Benzoic acid and its derivatives are important scaffolds in medicinal chemistry.[11][12] While specific applications of this compound are not widely documented, related benzoate derivatives have been investigated for various therapeutic purposes, including:

-

Enzyme Inhibition: The core structure can be modified to design inhibitors for enzymes such as malate dehydrogenase, which is a target in oncology.[13]

-

PDE4 Inhibitors: Novel benzoic acid ester derivatives have been synthesized and evaluated as potent phosphodiesterase-4 (PDE4) inhibitors for the treatment of respiratory diseases like asthma and COPD.[14]

-

Selective Estrogen Receptor Degraders (SERDs): Benzoic acid derivatives have shown promise as orally bioavailable SERDs for the treatment of ERα+ breast cancer.[15]

The ethoxy group in this compound can influence the pharmacokinetic properties of a potential drug molecule, such as its lipophilicity and metabolic stability.

Experimental Protocols

Synthesis of this compound by Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.[16][17][18][19]

Caption: Synthesis and Purification Workflow.

Materials:

-

3-ethoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottomed flask, dissolve 3-ethoxybenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Protocol for Spectroscopic Analysis

Sample Preparation:

-

NMR: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

IR: A small drop of the neat liquid can be placed between two salt plates (NaCl or KBr) for analysis.

-

MS: Dilute a small sample in a volatile organic solvent (e.g., methanol or acetonitrile) for injection into the mass spectrometer.

Instrumentation:

-

NMR: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

-

IR: A Fourier-transform infrared (FTIR) spectrometer.

-

MS: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and analysis.

Safety Information

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Flammability: The compound is combustible. Keep away from heat, sparks, and open flames.

-

Toxicity: The toxicological properties have not been fully investigated. Handle with care and avoid inhalation, ingestion, and skin contact.

-

Reactivity: Avoid contact with strong oxidizing agents.

This guide provides a foundational understanding of the for professionals in research and drug development. The provided protocols and data serve as a starting point for its synthesis, characterization, and potential applications.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 25 g, CAS No. 108593-47-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 3. Methyl 3-methoxybenzoate(5368-81-0) 1H NMR spectrum [chemicalbook.com]

- 4. brainly.com [brainly.com]

- 5. proprep.com [proprep.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. webassign.net [webassign.net]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. CN101817761B - Benzoic acid ester derivatives and preparation method and application - Google Patents [patents.google.com]

- 12. preprints.org [preprints.org]

- 13. benchchem.com [benchchem.com]

- 14. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 17. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 18. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 19. chemlab.truman.edu [chemlab.truman.edu]

An In-depth Technical Guide to Methyl 3-ethoxybenzoate: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for methyl 3-ethoxybenzoate. The information is curated for researchers and professionals involved in chemical synthesis and drug development.

Core Molecular and Physical Properties

This compound is an aromatic ester characterized by a benzene ring substituted with a methoxycarbonyl group and an ethoxy group at positions 1 and 3, respectively. The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citation |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

| CAS Number | 108593-47-1 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. Two primary and effective methods are the Fischer esterification of 3-ethoxybenzoic acid and the Williamson ether synthesis from methyl 3-hydroxybenzoate.

Experimental Protocol 1: Fischer Esterification

This method involves the acid-catalyzed esterification of 3-ethoxybenzoic acid with methanol.[2][3][4]

Materials:

-

3-ethoxybenzoic acid

-

Methanol (large excess)

-

Concentrated Sulfuric Acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-ethoxybenzoic acid in a large excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

Caption: Fischer Esterification workflow for the synthesis of this compound.

Experimental Protocol 2: Williamson Ether Synthesis

This alternative synthesis involves the reaction of methyl 3-hydroxybenzoate with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.[5][6][7]

Materials:

-

Methyl 3-hydroxybenzoate

-

Ethyl iodide

-

Potassium carbonate (or another suitable base)

-

Acetone (or another polar aprotic solvent)

-

Water

-

Diethyl ether

Procedure:

-

To a round-bottom flask containing a solution of methyl 3-hydroxybenzoate in acetone, add a slight excess of potassium carbonate.

-

Add ethyl iodide to the suspension with vigorous stirring.

-

Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

-

Purify by vacuum distillation or column chromatography.

Caption: Williamson Ether Synthesis workflow for this compound.

Biological Activity Context

While specific studies on the biological activity of this compound are not widely documented, related benzoate derivatives have shown a range of biological effects. For instance, certain benzoate esters are investigated for their roles as enzyme inhibitors or their potential in targeting cancer metabolism.[8] Other studies on benzoate derivatives have explored their use in suppressing melanogenesis.[9] Furthermore, methyl benzoate itself is recognized for its insecticidal properties.[10] These findings suggest that this compound could be a candidate for screening in various biological assays to explore its potential therapeutic or agrochemical applications. Further research is warranted to elucidate the specific biological profile of this compound.

References

- 1. scbt.com [scbt.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl-2-acetylamino-3-(4-hydroxyl-3,5-dimethoxybenzoylthio)propanoate suppresses melanogenesis through ERK signaling pathway mediated MITF proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Methyl 3-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 3-ethoxybenzoate, a valuable intermediate in pharmaceutical and chemical research. The document details two core synthetic strategies: the Williamson Ether Synthesis and the Fischer Esterification pathway. Each method is presented with detailed experimental protocols, comparative quantitative data derived from analogous reactions, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Overview of Synthesis Strategies

Two principal routes for the synthesis of this compound have been identified and are detailed below. The selection of a particular pathway may be guided by factors such as the availability of starting materials, desired yield, and scalability.

-

Pathway 1: Williamson Ether Synthesis. This approach involves the ethylation of the hydroxyl group of methyl 3-hydroxybenzoate. It is a direct and often high-yielding method for forming the ether linkage.

-

Pathway 2: Fischer Esterification. This classic method involves the acid-catalyzed esterification of 3-ethoxybenzoic acid with methanol. This pathway is a two-step process if starting from 3-hydroxybenzoic acid, requiring the initial synthesis of the ether before esterification.

Quantitative Data Summary

The following table summarizes quantitative data for the described synthesis pathways. The data for the synthesis of this compound is based on yields reported for structurally similar compounds undergoing the same class of reaction, providing a reasonable expectation for experimental outcomes.

| Pathway | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Reported Yield (%) | Reference Compound |

| Williamson Ether Synthesis | Methyl 3-hydroxybenzoate | Diethyl sulfate, K₂CO₃ | 2 hours | 78-80 | 99.64 | Methyl 4-ethoxybenzoate[1] |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane, K₂CO₃ | 4 hours | 70 | 94.7 | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate[2] | |

| Fischer Esterification | 3-Ethoxybenzoic Acid | Methanol, H₂SO₄ | 30-60 minutes | Reflux (~65) | 81-85 | Methyl m-nitrobenzoate[3] |

| Benzoic Acid | Methanol, H₂SO₄ | 1 hour | Reflux (~65) | ~90 | Methyl Benzoate |

Synthesis Pathways and Experimental Protocols

Pathway 1: Williamson Ether Synthesis

This pathway is a direct, one-step synthesis from a commercially available starting material, methyl 3-hydroxybenzoate. The reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ, acts as a nucleophile, attacking the electrophilic ethyl group of the ethylating agent.

-

Reaction Setup: To a stirred solution of methyl 3-hydroxybenzoate (1 equivalent) in 2-butanone (methyl ethyl ketone), add potassium carbonate (2 equivalents).

-

Addition of Ethylating Agent: To this suspension, add diethyl sulfate (1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux at 78-80°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Pathway 2: Fischer Esterification

This pathway involves two sequential reactions if starting from 3-hydroxybenzoic acid. The first step is a Williamson ether synthesis to form 3-ethoxybenzoic acid, followed by a Fischer esterification to yield the final product.

This step is a Williamson ether synthesis performed on 3-hydroxybenzoic acid.

-

Reaction Setup: In a reaction flask, dissolve 3-hydroxybenzoic acid (1 equivalent) in acetone. Add potassium hydroxide (2.2 equivalents).

-

Addition of Ethylating Agent: While stirring at room temperature, slowly add bromoethane (2.3 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for 9-15 hours.

-

Work-up: After cooling, remove the acetone under reduced pressure. Add water and a solution of sodium hydroxide and heat to reflux for 2-4 hours to saponify any ester that may have formed.

-

Isolation: Cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., glacial acetic acid or dilute HCl) to a pH of 3-4.

-

Purification: The precipitated 3-ethoxybenzoic acid is collected by vacuum filtration, washed with water, and can be further purified by recrystallization.

This is the final step to produce this compound.

-

Reaction Setup: In a round-bottomed flask, dissolve 3-ethoxybenzoic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents), which also serves as the solvent.

-

Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

-

Reaction Conditions: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C) for 1-2 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into a separatory funnel containing water. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Neutralization: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acidic catalyst), and finally with brine.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation.

Logical Workflow for Synthesis Route Selection

The choice between the two primary synthesis pathways will depend on several factors. The following diagram illustrates a logical workflow for this decision-making process.

Conclusion

This guide has detailed two robust and well-established methods for the synthesis of this compound. The Williamson Ether Synthesis offers a direct and high-yielding route from methyl 3-hydroxybenzoate. The Fischer Esterification pathway, while potentially involving an additional step to prepare the 3-ethoxybenzoic acid precursor, is a reliable and widely used method for ester formation. The choice of synthesis route will ultimately be determined by the specific constraints and requirements of the research or development project. The provided protocols and comparative data serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 3-ethoxybenzoate, a valuable intermediate in the pharmaceutical and chemical industries. This document details the starting materials, reaction protocols, and quantitative data associated with the most common and effective synthesis strategies.

Introduction

This compound is a benzoate ester characterized by an ethoxy group at the meta position of the benzene ring. Its synthesis is primarily achieved through two well-established organic reactions: Fischer-Speier Esterification and Williamson Ether Synthesis. The choice of route often depends on the availability and cost of the starting materials. This guide will explore both pathways, providing detailed experimental procedures and relevant data to assist researchers in the successful synthesis of this compound.

Synthetic Pathways

There are two principal and reliable synthetic pathways for the laboratory-scale production of this compound:

-

Route 1: Fischer-Speier Esterification of 3-Ethoxybenzoic Acid. This is a direct, one-step method involving the acid-catalyzed esterification of 3-ethoxybenzoic acid with methanol.

-

Route 2: Williamson Ether Synthesis of Methyl 3-Hydroxybenzoate. This two-step approach begins with the etherification of Methyl 3-hydroxybenzoate with an ethylating agent, followed by the formation of the ether linkage.

Below is a detailed exploration of each synthetic route.

Route 1: Fischer-Speier Esterification of 3-Ethoxybenzoic Acid

This method is a straightforward and widely used procedure for the synthesis of esters. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.

Signaling Pathway

An In-depth Technical Guide to the Solubility Characteristics of Methyl 3-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-ethoxybenzoate, a key consideration for its handling, formulation, and application in research and development. Due to a lack of specific experimentally determined quantitative solubility data in publicly available literature, this document outlines predicted solubility based on physicochemical properties and provides a general experimental protocol for its determination.

Core Concepts: Physicochemical Properties

This compound is an aromatic ester. Its structure, featuring a benzene ring, an ester group, and an ethoxy group, dictates its solubility behavior. The presence of the largely non-polar benzene ring and the ethyl group in the ethoxy moiety suggests a preference for non-polar or weakly polar solvents. The ester and ether functionalities introduce some capacity for hydrogen bonding, which may allow for limited solubility in more polar environments.

A key indicator of its hydrophobicity is the partition coefficient, LogP. The calculated LogP value for this compound is approximately 1.87 to 2.6.[1][2] This positive value indicates a higher affinity for a lipophilic environment (like octanol) over a hydrophilic one (like water), predicting low aqueous solubility.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the known solubility of similar aromatic esters, the following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | High | The non-polar aromatic ring and alkyl chain of this compound will interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | These solvents can engage in dipole-dipole interactions with the ester group of this compound. |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Moderate to High | The polarity of these solvents should be sufficient to dissolve the compound, though the non-polar regions may limit very high solubility. |

| Polar Protic | Ethanol, Methanol | Moderate | The alkyl nature of these alcohols and their ability to act as hydrogen bond acceptors will facilitate dissolution. |

| Aqueous | Water | Low | The significant hydrophobic surface area of the molecule is expected to result in poor solvation by water molecules. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the equilibrium solubility of this compound, based on the analytical stirred-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Stirring hotplate with temperature control

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.

-

Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments where samples are taken at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

Once equilibrium is assumed, allow the flasks to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow undissolved solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered sample with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

-

3. Data Presentation:

-

Solubility should be reported in standard units such as g/L, mg/mL, or mol/L at the specified temperature.

Visualizations

The following diagrams illustrate the logical relationships governing the solubility of this compound and a typical experimental workflow for its determination.

Caption: Logical flow from molecular structure to predicted solubility.

Caption: Generalized workflow for experimental solubility determination.

References

Methyl 3-ethoxybenzoate: A Comprehensive Material Safety Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the material safety data for Methyl 3-ethoxybenzoate (CAS No. 108593-47-1). The information is compiled to meet the needs of researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.

Chemical Identification and Physical Properties

This compound is an aromatic ester. Its fundamental identification and physical characteristics are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 3-Ethoxybenzoic acid methyl ester, Methyl m-ethoxybenzoate | [2] |

| CAS Number | 108593-47-1 | [1][2] |

| Molecular Formula | C10H12O3 | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| Physical Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.073 g/cm³ | |

| Boiling Point | 258.2 °C at 760 mmHg | |

| 100 °C at 2 mmHg | [2] | |

| Flash Point | 102.1 °C | |

| Vapor Pressure | 0.0139 mmHg at 25 °C | |

| Solubility | Information not available. Expected to be poorly soluble in water and soluble in organic solvents. | |

| Refractive Index | 1.520 | [2] |

Hazard Identification and Toxicological Profile

There is some conflicting information regarding the hazards of this compound. One supplier SDS indicates no health hazards, while another suggests it is harmful. Based on data for the closely related compound, Methyl Benzoate, and GHS classifications from some suppliers, a cautious approach is warranted.

GHS Classification (from supplier data):

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2]

-

Skin Irritation (Category 2) , H315: Causes skin irritation.[2]

-

Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[2]

Toxicological Data:

| Test | Species | Route | Value | Source(s) |

| LD50 (Methyl Benzoate) | Rat | Oral | 1177 mg/kg | [3] |

| LD50 (Methyl Benzoate) | Rabbit | Dermal | >2000 mg/kg | [4] |

Ecological Information:

No specific ecotoxicological data for this compound was found. It is recommended to prevent its release into the environment. For the related compound, Methyl Benzoate, it is classified as harmful to aquatic life.

Handling, Storage, and Personal Protective Equipment

Handling:

-

Handle only by, or under the close supervision of, qualified professionals trained in handling hazardous chemicals.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing vapors or mists.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Keep away from heat, sparks, and open flames.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as oxidizing agents.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., butyl rubber, nitrile).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

First Aid and Emergency Procedures

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Remove to fresh air. If symptoms persist, seek medical attention. | |

| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention. | |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids. If irritation persists, seek medical attention. | |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Dry powder, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Combustion may produce carbon monoxide and other toxic gases.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures:

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Prevent the material from entering drains or waterways.

-

Ventilate the area of the spill.

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of 3-ethoxybenzoic acid with methanol, using a strong acid catalyst. The following is a representative protocol adapted from general Fischer esterification procedures.[7][8][9]

Materials:

-

3-ethoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, combine 3-ethoxybenzoic acid and an excess of anhydrous methanol.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing water.

-

Extract the aqueous mixture with diethyl ether.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

-

Purification:

-

The crude this compound can be purified by vacuum distillation to yield the final product.

-

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a logical flow for hazard identification and control.

Caption: Fischer Esterification Workflow for this compound Synthesis.

References

- 1. scbt.com [scbt.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. View Attachment [cir-reports.cir-safety.org]

- 5. aksci.com [aksci.com]

- 6. nj.gov [nj.gov]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Safe Handling and Storage of Methyl 3-ethoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of Methyl 3-ethoxybenzoate (CAS No. 108593-47-1). The information is intended to support laboratory safety protocols and to ensure the well-being of personnel working with this compound. Due to the limited availability of specific toxicological data for this compound, information from the closely related compound, Methyl Benzoate, is used as a surrogate for hazard assessment where noted.

Physicochemical and Hazard Information

A summary of the known physicochemical properties and hazard classifications for this compound is presented below. It is important to note that there are some discrepancies in the reported hazard classifications from different suppliers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 108593-47-1 | - |

| Molecular Formula | C₁₀H₁₂O₃ | - |

| Molecular Weight | 180.20 g/mol | - |

| Appearance | Liquid | [1] |

| Density | 1.073 g/cm³ | Chemsrc |

| Boiling Point | 100°C @ 2mm Hg | Chemsrc |

| Vapor Pressure | 0.0139 mmHg @ 25°C | Chemsrc |

| Refractive Index | 1.520 | Chemsrc |

| LogP | 1.87190 | LookChem |

Table 2: Hazard Identification for this compound

| Hazard Statement | Classification Source |

| Not a hazardous substance or mixture | Thermo Fisher Scientific SDS[1] |

| Harmful by inhalation, in contact with skin, and if swallowed | Chemsrc[2] |

Note: The conflicting hazard information necessitates a cautious approach. It is recommended to handle this compound as a potentially hazardous substance until more definitive toxicological data becomes available.

Toxicological Data (Surrogate Data from Methyl Benzoate)

Due to the absence of specific toxicological data for this compound, data for the structurally similar compound, Methyl Benzoate (CAS No. 93-58-3), is provided as a reference for potential hazards.

Table 3: Acute Toxicity Data for Methyl Benzoate

| Route of Exposure | Species | Value |

| Oral | Rat | LD50: 1177 mg/kg[3] |

| Dermal | Cat | LDLo: 10 g/kg[3] |

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is critical to minimize exposure and ensure a safe working environment. The following workflow outlines the recommended steps for handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize the inhalation of vapors.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[2]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[2]

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep containers tightly closed to prevent evaporation and contamination.[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

-

Avoid exposure to heat, sparks, and open flames.[2]

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.[2]

-

Contaminated packaging should be treated as hazardous waste.

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Experimental Protocols for Hazard Assessment

The following are summaries of standardized OECD guidelines for testing chemical toxicity. These protocols are provided as a reference for understanding how the toxicological data for similar compounds are generated.

OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.

-

Animal Selection: Typically, female rats are used.

-

Dosing: A single dose of the substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If no mortality is observed, a higher dose is used. If mortality occurs, a lower dose is tested.

-

Classification: The substance is classified based on the dose at which mortality is observed.[5]

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This guideline describes a procedure to assess the potential of a substance to cause skin irritation or corrosion.

-

Animal Selection: Albino rabbits are typically used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin on the animal's back.

-

Exposure: The substance is left in contact with the skin for a specified period (typically 4 hours).

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores.[1][6]

The logical relationship for conducting these tests, starting with a weight of evidence analysis to minimize animal testing, is depicted below.

This guide is intended to provide essential safety information for handling this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) provided by the supplier and adherence to all institutional safety protocols. Always prioritize safety and handle all chemicals with care.

References

Unlocking the Potential of Methyl 3-ethoxybenzoate: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Benzoate Ester in Drug Discovery and Beyond

Methyl 3-ethoxybenzoate, a substituted aromatic ester, is emerging as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique structural features present a versatile scaffold for the synthesis of novel bioactive molecules, with potential applications spanning oncology, infectious diseases, and pest control. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| CAS Number | 108593-47-1 | [1][2] |

| Appearance | Liquid | [3] |

| Density | 1.073 g/cm³ | [1] |

| Boiling Point | 100 °C at 2 mmHg | [1] |

| Refractive Index | 1.52 | [1] |

| LogP | 1.87190 | [1] |

| Vapor Pressure | 0.0139 mmHg at 25°C | [1] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-ethoxybenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 3-Ethoxybenzoic Acid

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

3-Ethoxybenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Dichloromethane

-

5% Sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask, add 3-ethoxybenzoic acid (1.0 equivalent) and an excess of anhydrous methanol (10-20 equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Potential Research Applications

While direct biological studies on this compound are limited in publicly available literature, the compound and its structural analogs show significant promise in several research areas, particularly in medicinal chemistry and pest management.

As a Scaffold for Malate Dehydrogenase (MDH) Inhibitors in Cancer Research

Malate dehydrogenase (MDH) is a key enzyme in the tricarboxylic acid (TCA) cycle, and its inhibition presents a novel strategy for cancer therapy by disrupting cellular metabolism.[4][5][6] Research has shown that derivatives of substituted benzoic acids can act as potent inhibitors of both cytosolic (MDH1) and mitochondrial (MDH2) isoforms.

A notable example is the derivative Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, which has been identified as a dual inhibitor of MDH1 and MDH2. This suggests that the this compound core can serve as a valuable starting point for the design and synthesis of novel MDH inhibitors. The ethoxy group can be readily modified to explore structure-activity relationships and optimize inhibitory potency and selectivity.

Intermediate in the Synthesis of Kinase Inhibitors

Substituted benzoic acid esters are crucial building blocks in the synthesis of complex pharmaceutical compounds, including kinase inhibitors used in oncology. A notable, though retracted, study detailed the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, starting from methyl 3-hydroxy-4-methoxybenzoate.[7][8][9][10] This highlights the utility of the benzoate scaffold in constructing the quinazoline core of such drugs.

Given its structural similarity, this compound can be envisioned as a starting material for the synthesis of novel Gefitinib analogs or other kinase inhibitors. The ethoxy group offers a point for modification to potentially improve pharmacokinetic properties or target engagement.

Potential as an Insect Repellent

There is growing interest in developing safe and effective botanical insecticides and repellents. Studies have demonstrated the repellent activity of Methyl Benzoate and its analogs, such as Methyl 3-methoxybenzoate, against various insects, including mosquitoes and bed bugs.[11][12] These compounds often act by interfering with the insect's olfactory system.

The structural similarity of this compound to these known repellents suggests that it may also possess insect repellent properties. Further research is warranted to evaluate its efficacy against a range of insect pests and to elucidate its mechanism of action.

This protocol outlines a basic method for assessing the repellent activity of this compound against mosquitoes.

Materials:

-

This compound

-

Ethanol (solvent)

-

Mosquito cage with adult, non-blood-fed female mosquitoes

-

Human volunteer

-

Pipettes and glassware

Procedure:

-

Prepare a series of dilutions of this compound in ethanol (e.g., 1%, 5%, 10%, 25%).

-

Apply a standard volume (e.g., 1 mL) of a test solution to a defined area on a volunteer's forearm. The other forearm can be treated with ethanol alone as a control.

-

Expose both forearms to the mosquito cage for a set period (e.g., 3 minutes).

-

Record the number of mosquito landings and/or bites on each forearm.

-

Calculate the percentage repellency for each concentration.

Quantitative Data from Analog Studies:

While specific data for this compound is not yet available, studies on related compounds provide a benchmark for expected activity.

| Compound | Insect Species | Repellency Metric | Result |

| Methyl Benzoate | Aedes aegypti | Protection time | Up to 2 hours at 25% concentration |

| Methyl 3-methoxybenzoate | Cimex lectularius | Spatial Repellency | Strong repellent effect |

Conclusion

This compound is a readily accessible and versatile chemical building block with significant untapped potential in various research fields. Its utility as a scaffold for the development of novel enzyme inhibitors, particularly for cancer therapy, and its potential as a new class of insect repellents make it a compelling subject for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore and unlock the full potential of this promising compound. As the demand for innovative therapeutics and sustainable pest management solutions continues to grow, this compound is poised to become an increasingly important tool in the arsenal of chemists and biologists alike.

References

- 1. This compound | CAS#:108593-47-1 | Chemsrc [chemsrc.com]

- 2. scbt.com [scbt.com]

- 3. 3-甲氧基苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration | PLOS One [journals.plos.org]

- 5. scbt.com [scbt.com]

- 6. Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. ukm.my [ukm.my]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. insect repellent deet: Topics by Science.gov [science.gov]

- 12. A Review of Botanical Extracts with Repellent and Insecticidal Activity and Their Suitability for Managing Mosquito-Borne Disease Risk in Mexico [mdpi.com]

An In-Depth Technical Guide to Methyl 3-ethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-ethoxybenzoate, a valuable building block in organic synthesis and a compound of interest for researchers in medicinal chemistry. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and characterization, and summarizes its known spectroscopic data.

Core Chemical Information

This compound is an aromatic ester with the chemical formula C₁₀H₁₂O₃. It is a derivative of benzoic acid, featuring an ethoxy group at the meta position of the benzene ring and a methyl ester functional group.

Table 1: Chemical and Physical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 108593-47-1[1][3] |

| Molecular Formula | C₁₀H₁₂O₃[1][3] |

| Molecular Weight | 180.20 g/mol [1][3] |

| Density | 1.073 g/cm³[1][2] |

| Boiling Point | 100°C at 2 mmHg[1][2] |

| Refractive Index | 1.52[1][2] |

| LogP | 1.87190[1][2] |

| Vapor Pressure | 0.0139 mmHg at 25°C[1][2] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is through the Fischer esterification of 3-ethoxybenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

3-Ethoxybenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethoxybenzoic acid (1.0 equivalent) in an excess of anhydrous methanol. The methanol serves as both a reactant and a solvent.

-

Catalyst Addition: With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted 3-ethoxybenzoic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation to yield the pure ester.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The ATR-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretching (aromatic and aliphatic) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1600, 1480 | Medium-Weak | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O stretching (ester and ether) |

| ~1100 | Strong | C-O stretching (ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃):

-

Aromatic protons (4H): Expected to appear in the range of δ 7.0-7.8 ppm as a complex multiplet.

-

-OCH₂CH₃ (2H, quartet): Expected around δ 4.1 ppm.

-

-OCH₃ (3H, singlet): Expected around δ 3.9 ppm.

-

-OCH₂CH₃ (3H, triplet): Expected around δ 1.4 ppm.

Predicted ¹³C NMR (CDCl₃):

-

C=O (ester): Expected around δ 166 ppm.

-

Aromatic carbons: Six signals expected in the range of δ 115-160 ppm.

-

-OCH₂CH₃: Expected around δ 64 ppm.

-

-OCH₃: Expected around δ 52 ppm.

-

-OCH₂CH₃: Expected around δ 15 ppm.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 180, corresponding to its molecular weight. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 149) and the ethoxy group (-OCH₂CH₃, m/z 135).

Applications in Research and Drug Development

While specific biological activities or drug development applications for this compound are not extensively documented in publicly available literature, its structural motif is of interest to medicinal chemists. Benzoate derivatives are known to possess a wide range of biological activities. The ethoxy and methyl ester groups can influence the compound's lipophilicity, metabolic stability, and ability to interact with biological targets.

Further research is warranted to explore the potential of this compound and its derivatives as enzyme inhibitors, receptor ligands, or as scaffolds for the development of novel therapeutic agents. The synthetic and characterization data provided in this guide serve as a foundational resource for such investigations.

Caption: Role of this compound in the drug development pipeline.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a chemical fume hood.[1] In case of contact with skin or eyes, flush with copious amounts of water.[1]

References

A Technical Guide to Methyl 3-ethoxybenzoate for Researchers and Drug Development Professionals

Introduction

Methyl 3-ethoxybenzoate (CAS No. 108593-47-1) is an aromatic ester that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a methyl ester and an ethoxy group on a benzene ring, provides multiple reaction sites for the synthesis of more complex molecules. This guide offers an in-depth overview of its commercial availability, physicochemical properties, a general synthesis protocol, and its potential applications in the development of novel therapeutics.

Commercial Availability and Specifications

This compound is available from several commercial chemical suppliers. While a specific Certificate of Analysis (CoA) is typically provided upon purchase, the following table summarizes publicly available data and typical specifications. Researchers are advised to request a lot-specific CoA from their chosen supplier for the most accurate information.

| Parameter | Value | Reference |

| CAS Number | 108593-47-1 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Formula | C₁₀H₁₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 180.20 g/mol | --INVALID-LINK--[1] |

| Purity | ≥95% to ≥98% | --INVALID-LINK--[3], Bidepharm |

| Appearance | Colorless to light yellow liquid or solid | General supplier information |

| Boiling Point | Not extensively reported | |

| Melting Point | Not extensively reported | |

| Solubility | Soluble in organic solvents | General chemical properties of similar esters |

| Commercial Suppliers | Carl ROTH[3], Santa Cruz Biotechnology[1], BOC Sciences, Bidepharm, AA Blocks[4] |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-ethoxybenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

3-ethoxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (or other suitable acid catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-ethoxybenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Applications in Drug Discovery

While specific biological activities of this compound are not widely reported, its structural motifs are present in various biologically active molecules. Therefore, it serves as a valuable starting material or intermediate in the synthesis of potential drug candidates.

Use as a Chemical Building Block

The ester and ethoxy functionalities of this compound allow for a range of chemical modifications, making it a useful scaffold for creating libraries of small molecules for high-throughput screening. For instance, a structurally related compound, Methyl 3-(2-aminophenoxy)benzoate, is utilized as a building block in the development of inhibitors for malate dehydrogenase (MDH), an enzyme implicated in cancer metabolism.[5] This suggests that derivatives of this compound could be explored for similar therapeutic targets.

The following diagram illustrates a conceptual workflow for utilizing this compound as a building block in a drug discovery pipeline.

Caption: Conceptual workflow for utilizing this compound in drug discovery.

This compound is a commercially available chemical intermediate with potential applications in the synthesis of novel compounds for drug discovery and development. Its straightforward synthesis via Fischer esterification and the presence of reactive functional groups make it an attractive building block for creating diverse small molecule libraries. While direct biological activity data is limited, the utility of structurally similar compounds in medicinal chemistry suggests that this compound and its derivatives are worthy of further investigation in the pursuit of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Methyl 3-Ethoxybenzoate as a Versatile Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl 3-ethoxybenzoate as a key intermediate in the synthesis of biologically active molecules. While direct applications are not extensively documented, its structural motifs are present in numerous pharmacologically relevant compounds. This document outlines the synthesis of this compound and its conversion into more reactive intermediates, followed by detailed protocols for the preparation of derivatives with potential therapeutic applications.

Physicochemical Properties of this compound

This compound is a benzoate ester characterized by the presence of an ethoxy group at the meta-position of the benzene ring. This substitution pattern influences its electronic and lipophilic properties, making it a valuable building block in drug design.

| Property | Value | Reference |

| CAS Number | 108593-47-1 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [1] |

| Molecular Weight | 180.20 g/mol | [1] |

Synthesis of this compound

This compound can be readily synthesized from the commercially available methyl 3-hydroxybenzoate via a Williamson ether synthesis.

Experimental Protocol: Ethylation of Methyl 3-Hydroxybenzoate

This protocol describes the ethylation of methyl 3-hydroxybenzoate using bromoethane in the presence of a base.

Materials:

-

Methyl 3-hydroxybenzoate

-

Bromoethane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of methyl 3-hydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add bromoethane (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.

Expected Yield: >90%

Conversion to Key Medicinal Chemistry Intermediates

This compound can be readily converted into two key intermediates for further elaboration: 3-ethoxybenzoic acid and 3-ethoxybenzoyl chloride.

Hydrolysis to 3-Ethoxybenzoic Acid

The ester functionality of this compound can be easily hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford 3-ethoxybenzoic acid.

Expected Yield: >95%

Conversion to 3-Ethoxybenzoyl Chloride

For amide coupling and other acylation reactions, 3-ethoxybenzoic acid can be converted to the more reactive acyl chloride. A related procedure for a regioisomer is detailed in a patent for the preparation of o-ethoxybenzoyl chloride.[2]

Materials:

-

3-Ethoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Toluene

-

N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

-

To a solution of 3-ethoxybenzoic acid (1.0 eq) in dry toluene, add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene.

-

The resulting crude 3-ethoxybenzoyl chloride can be used in the next step without further purification.

Application in the Synthesis of Bioactive Amides

Amide bond formation is a cornerstone of medicinal chemistry.[3][4] 3-Ethoxybenzoic acid, derived from this compound, can be coupled with a wide variety of amines to generate libraries of potential drug candidates.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol utilizes the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

-

3-Ethoxybenzoic acid

-

Amine (primary or secondary)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-